Selective Inhibition of HCMV Nuclear Egress Complex vs. Inactive Benzamide Analog
CAS 476278-39-4 was identified as a selective inhibitor of the HCMV nuclear egress complex (targeting UL50) in a high-throughput screen. The cyclopropanecarboxamide group is critical for this activity; a closely related compound where the cyclopropane is replaced by a phenyl ring (N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide) is inactive in the same assay (<20% inhibition at 10 µM) [1]. Quantitative viral titer reduction data for the target compound shows an EC50 of 2.1 µM against HCMV AD169 strain, with a corresponding CC50 > 50 µM in human foreskin fibroblasts (HFFs) [1].
| Evidence Dimension | Antiviral potency (EC50) and selectivity index |
|---|---|
| Target Compound Data | EC50 (HCMV AD169) = 2.1 µM; CC50 (HFFs) > 50 µM; SI > 24 |
| Comparator Or Baseline | N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide: <20% inhibition at 10 µM (inactive) |
| Quantified Difference | Potency gap: >4.8-fold based on EC50 definition; functional selectivity not achieved by the benzamide analog. |
| Conditions | HCMV AD169 virus, human foreskin fibroblast (HFF) cells, 72-hour infection period; viral yield reduction assay measured by qPCR. |
Why This Matters
The cyclopropane-to-phenyl swap abolishes antiviral activity, demonstrating that the strained cyclopropane ring provides a unique interaction geometry with the viral target that generic aromatic amide analogs cannot replicate.
- [1] ICCB-Longwood Screening Facility, Harvard Medical School. (2023). A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex. PLoS Pathogens, 19(11), e1011781. View Source
